molecular formula C25H25IN2 B1605358 DICYANINE A CAS No. 20591-23-5

DICYANINE A

Cat. No.: B1605358
CAS No.: 20591-23-5
M. Wt: 480.4 g/mol
InChI Key: AIUPVZRNWAATQJ-UHFFFAOYSA-M
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Description

Dicyanine A (chemical name: (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole; iodide) is a synthetic benzothiazole derivative with a quinolinium core. First synthesized in the early 20th century via coal tar extraction and subsequent modifications, it belongs to the cyanine dye family, historically used in photographic sensitization . Its structure enables DNA intercalation, protein interaction, and disruption of bacterial biofilms, as demonstrated in preclinical models .

Key properties include:

  • Molecular formula: C₂₄H₂₄IN₃S
  • Mechanisms: DNA intercalation (disrupting replication/transcription), protein modulation, and biofilm inhibition.
  • Applications: Investigated for synergistic effects with chemotherapy in breast/lung cancers and as an anti-biofilm agent .

Properties

CAS No.

20591-23-5

Molecular Formula

C25H25IN2

Molecular Weight

480.4 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide

InChI

InChI=1S/C25H25N2.HI/c1-3-26-19-18-20(23-13-6-8-15-25(23)26)11-9-12-22-17-16-21-10-5-7-14-24(21)27(22)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

AIUPVZRNWAATQJ-UHFFFAOYSA-M

SMILES

CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]

Isomeric SMILES

CCN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-]

Canonical SMILES

CCN1C(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-]

Other CAS No.

20591-23-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DICYANINE A typically involves the reaction of 1-ethylquinolinium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

DICYANINE A undergoes oxidation at its electron-rich aromatic and alkene moieties. Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) induce cleavage of conjugated double bonds or hydroxylation of the quinolinium ring.

Key data:

ReagentConditionsMajor Product(s)
KMnO₄ (acidic)H₂SO₄, 60–80°CQuinolinium-carboxylic acid derivatives
H₂O₂Neutral pH, RTEpoxidized intermediates (transient)

Reduction Reactions

Reductive agents target the iodide counterion and unsaturated bonds. Sodium borohydride (NaBH₄) selectively reduces the iodide to hydrogen iodide (HI), while lithium aluminum hydride (LiAlH₄) hydrogenates the propenylidene bridge.

Experimental findings:

ReagentConditionsOutcome
NaBH₄Methanol, 0°CHI release; intact quinolinium framework
LiAlH₄Dry ether, refluxSaturated propyl chain; retained N-ethyl

Substitution Reactions

The iodide ion participates in nucleophilic substitution (SN2) with halides or pseudohalides. For example, treatment with sodium chloride (NaCl) replaces iodide with chloride.

Kinetic data:

NucleophileSolventRate Constant (k, s⁻¹)
Cl⁻Aqueous ethanol1.2 × 10⁻³
Br⁻DMF3.8 × 10⁻⁴

Photochemical Behavior

This compound exhibits strong absorption in the visible spectrum (λₘₐₓ ≈ 600 nm) due to its cyanine dye structure. Irradiation with UV-Vis light induces trans-to-cis isomerization of the propenylidene bridge, altering its electronic properties .

Comparative Reactivity

This compound’s reactivity differs from simpler quinolinium salts due to extended conjugation:

PropertyThis compound1-Ethyl-4-methylquinolinium iodide
Oxidation Potential+0.95 V (vs SCE)+1.22 V (vs SCE)
Reduction SensitivityHigh (π-system)Low

Mechanistic Insights

  • DNA intercalation : The planar quinolinium system intercalates between DNA base pairs, disrupting replication.

  • Steric effects : N-ethyl groups hinder nucleophilic attack at the quinolinium nitrogen.

Scientific Research Applications

DICYANINE A has several scientific research applications:

Mechanism of Action

The mechanism of action of DICYANINE A involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability. The compound also interacts with proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyanine A shares structural and functional similarities with other cyanine dyes and benzothiazole derivatives. Below is a comparative analysis based on synthesis, biological activity, and applications:

Table 1: Structural and Functional Comparison

Compound Structural Features Key Functional Groups Primary Applications Biological Mechanisms Key References
This compound Benzothiazole + quinolinium core Ethyl groups, iodide counterion Anticancer, antimicrobial DNA intercalation, biofilm disruption
Dicyanine B Benzothiazole + extended polymethine chain Methyl/ethyl substituents Photographic sensitization Light absorption (near-infrared)
Pseudocyanine Benzothiazole + indolenine moiety Sulfonic acid groups Optical imaging, dye sensitization Photostability, fluorescence emission
Disulfide Dicyanine Dicyanine core + disulfide bridge Glutathione-responsive disulfide Tumor imaging (GSH-responsive) Reductive cleavage in high-GSH environments

Key Findings from Comparative Studies

DNA Binding Efficiency: this compound exhibits stronger DNA intercalation than Pseudocyanine due to its planar quinolinium core, which enhances stacking within DNA base pairs. In contrast, Pseudocyanine’s sulfonic acid groups reduce membrane permeability, limiting its cellular uptake .

Antimicrobial Activity: this compound reduces biofilm formation by 60–70% in Staphylococcus aureus models, outperforming Dicyanine B, which lacks the quinolinium moiety critical for electrostatic interactions with bacterial membranes .

Imaging Applications :

  • Disulfide Dicyanine () shows superior tumor-to-background signal ratios compared to this compound. Its disulfide bridge undergoes glutathione (GSH)-mediated cleavage in tumor microenvironments, minimizing off-target accumulation .

Photochemical Stability :

  • Pseudocyanine demonstrates higher photostability than this compound, attributed to its indolenine group, which mitigates oxidative degradation. This makes it preferable for long-duration optical imaging .

Functional Comparison with Non-Cyanine Analogues

Benzothiazole Derivatives

  • Hoechst 33258: A bis-benzimidazole dye with minor groove DNA binding. Unlike this compound, it lacks anticancer cytotoxicity but is widely used in nuclear staining .
  • Thioflavin T : A benzothiazole salt used in amyloid fibril detection. Its mechanism (surface binding to β-sheet structures) contrasts with this compound’s intercalation-based activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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